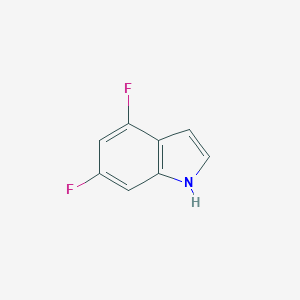

4,6-Difluoroindole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHICCULQVCEWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381103 | |

| Record name | 4,6-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199526-97-1 | |

| Record name | 4,6-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 4,6 Difluoroindole and Its Derivatives

Electrophilic Aromatic Substitution (EAS) Reactivity Analysis

The deactivating effect of the fluorine substituents is a consequence of their high electronegativity. libretexts.org While halogens can donate a lone pair of electrons through resonance, their inductive effect is stronger, leading to a net withdrawal of electron density from the aromatic system. libretexts.orglibretexts.org This reduced nucleophilicity of the ring makes reactions with electrophiles slower.

Nucleophilic Reactivity and Substituent Effects on the Indole (B1671886) Nucleus

The electron-withdrawing fluorine atoms in 4,6-difluoroindole not only influence its electrophilic reactivity but also its susceptibility to nucleophilic attack. Generally, the electron-rich indole nucleus is not prone to nucleophilic substitution. However, the presence of two fluorine atoms significantly alters the electronic landscape, making the benzene (B151609) ring part of the molecule more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNA_r).

The fluorine atoms themselves can act as leaving groups in SNA_r reactions, particularly when activated by other electron-withdrawing groups or when strong nucleophiles are employed. The positions ortho and para to the fluorine atoms are activated towards nucleophilic attack. In this compound, this would imply that positions C5 and C7 could be susceptible to nucleophilic attack, leading to the displacement of the adjacent fluorine atom. The feasibility of such reactions depends on the reaction conditions and the nature of the nucleophile. For instance, strong nucleophiles like alkoxides or amides might be capable of displacing the fluoride (B91410) ions.

Furthermore, the acidity of the N-H proton in this compound is increased compared to indole due to the inductive effect of the fluorine atoms. This makes deprotonation at the nitrogen atom easier, facilitating N-alkylation or N-acylation reactions. The resulting N-substituted 4,6-difluoroindoles can then exhibit different reactivity patterns.

The substituent effects on the indole nucleus are a balance between inductive and resonance effects. libretexts.org In this compound, the strong inductive withdrawal by the two fluorine atoms is the dominant electronic factor, rendering the entire heterocyclic system more electron-poor than indole. This has profound implications for its reactivity in both electrophilic and nucleophilic reactions.

Mechanistic Investigations of Selective Functionalization Reactions

Studies on Cyclobutenylation/Deprotection Cascade Reactions

A transition-metal-free approach has been developed for the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles through a one-pot cyclobutenylation/deprotection cascade starting from N-Boc protected indoles. scispace.com This reaction provides a direct method for C2-alkenylation of the indole core.

In the context of substituted indoles, the electronic nature of the substituents on the indole ring plays a crucial role. For instance, the reaction of the highly electron-deficient N-Boc protected this compound was found to afford the corresponding cyclobutene (B1205218) product, although in a low yield of 8%. scispace.com The instability of the product during work-up and isolation was cited as a contributing factor to the low yield. scispace.com This suggests that while the reaction is tolerant of electron-withdrawing groups, the resulting products may be less stable.

Preliminary experimental and density functional theory (DFT) calculations suggest that the mechanism involves a Boc-group transfer. scispace.com The presence of an unsubstituted 3-position on the indole ring is a critical requirement for the successful conversion of N-Boc protected indoles to the cyclobutene products. scispace.com

| Substrate | Product | Yield (%) |

| N-Boc-4,6-difluoroindole | 2-(cyclobut-1-en-1-yl)-4,6-difluoro-1H-indole | 8 |

| N-Boc-5-fluoroindole | 2-(cyclobut-1-en-1-yl)-5-fluoro-1H-indole | Not specified, but higher than 4-fluoro |

| N-Boc-4-fluoroindole | 2-(cyclobut-1-en-1-yl)-4-fluoro-1H-indole | 34 |

| N-Boc-5-methoxyindole | 2-(cyclobut-1-en-1-yl)-5-methoxy-1H-indole | 28 |

| N-Boc-4-methoxyindole | 2-(cyclobut-1-en-1-yl)-4-methoxy-1H-indole | 12 |

This table is based on data for various substituted indoles to illustrate electronic effects, with specific data for this compound included. scispace.com

Exploration of Transannulation Mechanisms in N-Fluoroalkylated Indoles

N-(Per)fluoroalkylated indoles can be synthesized via a rhodium(II)-catalyzed transannulation of 4-cyclohexenyl-substituted 1,2,3-triazoles, which is then followed by an oxidation step. rsc.orgresearchgate.net This method provides an alternative route to N-fluoroalkylated indole derivatives. rsc.org

The proposed mechanism involves the rhodium(II)-catalyzed reaction of N-sulfonyl triazoles, which inspires the transannulation of triazoles to form fused pyrroles. rsc.org These intermediate pyrroles are then oxidized to the corresponding indoles. rsc.org The reaction conditions, including the choice of catalyst and solvent, have been optimized, with Rh₂(esp)₂ showing greater efficiency than other rhodium catalysts like Rh₂(Oct)₄ or Rh₂(AcO)₄. rsc.org The process can be conveniently carried out in one pot. rsc.orgcuni.cz

Derivatization of the resulting N-fluoroalkylated indoles has been demonstrated through regioselective lithiation and carboxylation to yield indole-2-carboxylic acids. rsc.org

Reaction Scheme:

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Substituted cyclohexenyl acetylenes react with azido(per)fluoroalkanes to form 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazoles. rsc.org

Rhodium(II)-catalyzed transannulation: The triazoles undergo a 4π cyclization to yield fused N-(per)fluoroalkyl pyrroles. rsc.org

Oxidation: The pyrrole (B145914) intermediates are oxidized, for example with DDQ, to afford the final N-(per)fluoroalkylated indoles. rsc.org

Mechanisms of Difluorohydroxylation Reactions (e.g., with Selectfluor)

An efficient method for the difluorohydroxylation of substituted indoles to produce 3,3-difluoroindolin-2-ols has been developed using Selectfluor as the electrophilic fluorinating agent. nih.govacs.org This reaction proceeds with high regioselectivity at the C3 position of the indole ring. nih.govresearchgate.net

The proposed mechanism, based on experimental observations, likely involves the following steps:

Electrophilic Fluorination: The indole attacks the electrophilic fluorine of Selectfluor, leading to a fluorinated intermediate.

Second Fluorination: A second molecule of Selectfluor delivers another fluorine atom to the C3 position.

Nucleophilic Attack by Water: Water acts as a nucleophile and attacks the C2 position, leading to the formation of the hydroxyl group and the final 3,3-difluoroindolin-2-ol product. nih.govacs.org

When alcohols are used as nucleophiles instead of water, the corresponding alkoxy products can be obtained in moderate yields. nih.govacs.org This protocol is advantageous due to its practical convenience and mild reaction conditions. nih.govresearchgate.net

Atom Recombination Reactions Involving Difluorocarbene

Difluorocarbene (:CF₂) has been shown to undergo unprecedented atom recombination reactions where it acts as both a C1 synthon and a source of fluorine. chinesechemsoc.orgchinesechemsoc.org This reactivity has been utilized in the synthesis of 3-fluorinated oxindoles from 2-aminoarylketones without the need for a catalyst. chinesechemsoc.orgchinesechemsoc.org

The proposed mechanism for this transformation involves the following key steps:

Generation of Difluorocarbene: :CF₂ is typically generated from a precursor like ethyl bromodifluoroacetate (BrCF₂COOEt) under basic conditions. chinesechemsoc.orgchinesechemsoc.org

Reaction with Amine: The in situ generated :CF₂ reacts with the amino group of the 2-aminoarylketone. chinesechemsoc.orgchinesechemsoc.org

Intramolecular Cyclization and Rearrangement: The intermediate undergoes intramolecular cyclization, cleavage of a C-F bond, and subsequent rearrangement, possibly through an epoxide intermediate, to yield the 3-fluorinated oxindole (B195798) product. chinesechemsoc.org Isotope labeling studies have confirmed that the oxygen atom in the final product originates from the carbonyl group of the starting material. chinesechemsoc.org

This novel reactivity of difluorocarbene has also been extended to the synthesis of 2-fluoroindoles from ortho-vinylanilines. researchgate.netnih.gov In these reactions, difluorocarbene serves as both a source of carbon and fluorine, highlighting its versatility beyond its traditional role as a difluoromethylating agent. chinesechemsoc.orgresearchgate.net

C-F Bond Activation and Functionalization Strategies

The presence of two fluorine atoms on the benzenoid ring of the indole nucleus in this compound significantly influences its reactivity. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a considerable chemical challenge. However, these fluorine substituents also impart unique electronic properties that can be exploited for functionalization.

Strategies for the functionalization of fluorinated aromatics, which could theoretically be applied to this compound, primarily fall into two categories: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed C-F activation.

Nucleophilic Aromatic Substitution (SNAr): In nucleophilic aromatic substitution, a nucleophile replaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be electron-deficient, a condition that is met in this compound due to the inductive effect of the fluorine atoms. In the context of SNAr, fluoride can act as a leaving group, particularly when the aromatic ring is activated by strong electron-withdrawing groups. organicchemistrytutor.comallen.in The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. allen.innumberanalytics.com Although fluorine is typically a poor leaving group in aliphatic substitution, its high electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack in activated aromatic systems. organicchemistrytutor.com While theoretically possible for this compound, specific documented examples of SNAr involving the displacement of its fluoride ions are not prevalent in the reviewed literature.

Transition-Metal-Catalyzed C-F Activation: A more contemporary approach involves the use of transition metal complexes (e.g., based on nickel, palladium, or rhodium) to catalytically activate the C-F bond. mdpi.comuio.no These reactions often involve the oxidative addition of the C-F bond to a low-valent metal center. mdpi.com Nickel complexes, in particular, have been shown to be effective for the hydrodefluorination and cross-coupling reactions of various fluoroaromatics. mdpi.comrsc.orgchemrxiv.org These methods offer a pathway to form new carbon-carbon or carbon-heteroatom bonds at the site of the original C-F bond. The application of these catalytic systems provides a powerful, albeit challenging, strategy for the selective functionalization of polyfluoroarenes. nih.gov Research in this area is ongoing, but specific examples detailing the C-F activation of this compound itself are sparse.

The table below summarizes theoretical strategies for the functionalization of this compound based on general principles of fluorinated aromatic compound reactivity.

| Strategy | General Reaction Principle | Potential Reagents/Catalysts | Potential Product Type |

| Electrophilic Substitution | Attack of an electrophile on the electron-rich pyrrole ring (typically at C3). | Nitrating agents (HNO₃/H₂SO₄), Halogenating agents (NBS, NCS), Acylating agents (Ac₂O) | 3-Substituted-4,6-difluoroindoles |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic attack on the electron-deficient benzene ring, displacing a fluoride ion. | Strong nucleophiles (e.g., alkoxides, amides) | 4- or 6-Substituted-fluoroindoles |

| Metal-Catalyzed C-F Activation | Oxidative addition of a C-F bond to a transition metal center, followed by cross-coupling. | Ni(0) or Pd(0) complexes with ligands, Grignard reagents, boronic acids. | 4- or 6-Alkyl/Aryl-fluoroindoles |

Rearrangement Reactions of this compound Intermediates (e.g., epoxide rearrangements)

Rearrangement reactions offer powerful tools for skeletal diversification in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For derivatives of this compound, intermediates such as epoxides could theoretically undergo rearrangements like the semipinacol rearrangement to yield functionalized ketone structures.

The semipinacol rearrangement is a transformation of a 2-heterosubstituted alcohol, which proceeds through a carbocation intermediate generated by the departure of a leaving group. wikipedia.org This is followed by a 1,2-migration of a carbon or hydrogen atom to the electron-deficient center, ultimately forming a carbonyl compound. wikipedia.orgsynarchive.comnih.gov Epoxides are common substrates for this type of rearrangement, where acid-catalyzed opening of the epoxide ring generates the requisite electrophilic carbon center adjacent to an oxygen-bearing carbon. nih.gov

In the hypothetical case of a 2,3-epoxy-4,6-difluoroindoline derivative, a semipinacol-type rearrangement could be envisioned. Protonation or Lewis acid activation of the epoxide oxygen would facilitate ring-opening to form a carbocation at the C2 or C3 position. Subsequent migration of a substituent would lead to the formation of a ketone, such as a 4,6-difluoro-oxindole derivative. The regioselectivity of the rearrangement would be influenced by the substitution pattern and the relative migratory aptitude of the groups attached to the migrating carbon.

Another relevant transformation is the Payne rearrangement, which is the base-catalyzed isomerization of a 2,3-epoxy alcohol. wikipedia.orgorganicreactions.org This reversible process involves the deprotonation of the alcohol, followed by an intramolecular nucleophilic attack of the resulting alkoxide on the adjacent epoxide carbon, leading to an isomeric epoxy alcohol. wikipedia.org While this is an equilibrium process, it can be driven towards one isomer and used in tandem with a subsequent reaction to achieve regioselective functionalization. organicreactions.org

The table below outlines the key features of these potential rearrangement pathways for hypothetical this compound intermediates.

| Rearrangement Type | Hypothetical Substrate | Key Intermediate | Driving Force / Catalyst | Potential Product |

| Semipinacol Rearrangement | 2,3-Epoxy-4,6-difluoroindoline derivative | Carbocation vicinal to a hydroxyl group | Brønsted or Lewis Acid | 4,6-Difluoro-oxindole or related ketone |

| Payne Rearrangement | 2,3-Epoxy-alcohol derivative of 4,6-difluoroindoline | Equilibrating alkoxide/epoxide species | Base (e.g., NaOH, NaH) | Isomeric 1,2-epoxy-3-hydroxy derivative |

It is important to note that while these rearrangement reactions are well-established for various classes of epoxides and alcohols, their specific application to intermediates derived from this compound is not extensively documented in the surveyed scientific literature. wikipedia.orgnih.gov The successful implementation would depend on the synthesis of the necessary precursors and the electronic influence of the difluorinated indole core on the stability and reactivity of the intermediates.

Strategic Derivatization and Scaffold Functionalization of 4,6 Difluoroindole

N-Functionalization of the Indole (B1671886) Nitrogen

Modification of the indole nitrogen is a common and critical step in the synthesis of indole derivatives. This often involves the introduction of protecting groups that can modulate the reactivity of the indole ring and direct subsequent reactions to specific positions.

The introduction of substituents on the indole nitrogen is a fundamental strategy for directing C-H functionalization and enabling specific synthetic transformations. Protecting groups like tert-Butoxycarbonyl (Boc) and pivaloyl are frequently employed.

The N-Boc protection of indoles, including substituted analogs, is a standard procedure. rsc.org It is typically achieved by treating the indole with di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method was used to prepare N-Boc-4,6-difluoroindole, a key intermediate for C2-functionalization. rsc.org

The pivaloyl group is another efficient directing group utilized in the C-H activation of indoles at otherwise unfavorable positions. researchgate.net It has been used to direct rhodium-catalyzed C7 olefination of the indole core. researchgate.net While the synthesis of N-pivaloyl-4,6-difluoroindole is not explicitly detailed in the reviewed literature, the general utility of this group in indole chemistry suggests its applicability. researchgate.netmdpi.com The removal of the pivaloyl group can be accomplished to yield the free N-H indole when desired. mdpi.com

| N-Substituent | Reagents | Purpose | Reference |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate, DMAP | Protection/Directing Group for C2-lithiation | rsc.org |

| Pivaloyl (Piv) | Pivaloyl chloride | Directing Group for C7 C-H activation | researchgate.netmdpi.com |

Investigation of N-Fluoroalkylation

Attaching fluoroalkyl groups to the indole nitrogen can significantly alter the biological and physical properties of the parent molecule. rsc.org While N-trifluoromethylated indoles are rare, synthetic methods are being developed. rsc.org A notable strategy involves a rhodium(II)-catalyzed transannulation of N-fluoroalkylated 1,2,3-triazoles, which are then oxidized to the corresponding N-fluoroalkylated indoles. rsc.orgrsc.org This method is applicable for introducing groups like trifluoromethyl (CF₃), pentafluoroethyl, and tetrafluoroethyl onto the indole nitrogen of various substituted indoles. rsc.org

Another approach is the reductant-induced free radical fluoroalkylation. researchgate.net This method uses fluoroalkylated cyclic λ³-iodanes in combination with a reductant like sodium ascorbate (B8700270) to generate fluoroalkyl radicals that can react with indoles. researchgate.net While these methods have been demonstrated on a range of indoles and tryptophan derivatives, specific application to 4,6-difluoroindole has not been explicitly documented in the reviewed sources. rsc.orgresearchgate.net

C-Functionalization at Various Ring Positions

Functionalization of the carbon framework of this compound, particularly at the C2 and C3 positions, is key to building molecular complexity. The C2 position is often targeted for derivatization, starting with carboxylation to provide a versatile chemical handle for further modifications.

This compound-2-carboxylic acid is a known derivative of this compound, available commercially and used as a crucial intermediate for further synthesis. nbinno.comchemscene.com The dual fluorine substitution in this molecule enhances molecular stability and can improve binding affinity in pharmaceutical applications. nbinno.com

While a direct carboxylation of this compound is not detailed, the synthesis of analogous difluoroindole-2-carboxylates has been explored. The Fischer indole synthesis, a classical method, can be used to construct the indole ring system with the carboxyl group already incorporated. For instance, reacting 3,4-difluoroaniline (B56902) via the Japp-Klingemann method with ethyl pyruvate (B1213749) furnishes a hydrazone intermediate. arkat-usa.org Subsequent cyclization of this intermediate using polyphosphoric acid (PPA) yields a mixture of isomeric ethyl difluoroindole-2-carboxylates. arkat-usa.org Another strategy involves the lateral lithiation of N-Boc protected fluoro-substituted toluidines, followed by quenching with an electrophile like diethyl oxalate, although this has been reported to give low yields for difluorinated systems. arkat-usa.org

The carboxylic acid group of this compound-2-carboxylic acid serves as a versatile anchor for creating amide and imide derivatives, significantly expanding the chemical space for this scaffold.

Standard peptide coupling conditions are effective for amidation. For example, coupling this compound-2-carboxylic acid with amines such as benzylamine (B48309) or phenylhydrazine (B124118) using EDC·HCl and HOBt affords the corresponding N-substituted indole-2-carboxamides in high yields (98% and 93%, respectively). nih.gov

Alternatively, the carboxylic acid can be activated with 1,1'-carbonyldiimidazole (B1668759) (CDI). The resulting N-acylimidazole intermediate can then be treated in situ with ammonia (B1221849) to produce the primary amide, 4,6-difluoro-1H-indole-2-carboxamide. nih.gov This primary amide is a key precursor for imide synthesis. Reacting the amide with acyl chlorides, such as 3-fluorobenzoyl chloride or 3-chlorobenzoyl chloride, in pyridine (B92270) leads to the formation of the corresponding N-acylindole-2-carboxamides (imides). nih.gov

Table of Synthesized Amide and Imide Derivatives

| Starting Material | Reagent(s) | Product Type | Yield | Reference |

|---|---|---|---|---|

| This compound-2-carboxylic acid | Benzylamine, EDC·HCl, HOBt | Amide | 98% | nih.gov |

| This compound-2-carboxylic acid | Phenylhydrazine, EDC·HCl, HOBt | Amide | 93% | nih.gov |

| This compound-2-carboxylic acid | 1. CDI; 2. Ammonia | Primary Amide | - | nih.gov |

| 4,6-Difluoro-1H-indole-2-carboxamide | 3-Fluorobenzoyl chloride, Pyridine | Imide | - | nih.gov |

| 4,6-Difluoro-1H-indole-2-carboxamide | 3-Chlorobenzoyl chloride, Pyridine | Imide | 30% | nih.gov |

Cyclobutenylation at C2 Position

The introduction of strained ring systems, such as cyclobutene (B1205218), at the C2 position of the indole core represents a novel functionalization pathway. A transition-metal-free, one-pot cyclobutenylation/deprotection cascade has been developed for this purpose. rsc.org

The reaction involves the treatment of N-Boc protected this compound with n-butyllithium to achieve deprotonation at the C2 position. rsc.org The resulting lithiated species undergoes nucleophilic addition to cyclobutanone. rsc.org This process ultimately affords the 2-(cyclobut-1-en-1-yl)-1H-indole product. rsc.org In the case of the highly electron-deficient N-Boc-4,6-difluoroindole, the corresponding cyclobutene product was obtained in a low yield of 8%. rsc.org The product was also noted to be unstable, even at low temperatures under a nitrogen atmosphere, and prone to decomposition during workup and isolation. rsc.org

Synthesis of Complex Adducts and Fused Ring Systems Incorporating this compound

The this compound nucleus serves as a foundational building block for the construction of elaborate molecular structures, including complex adducts and fused heterocyclic systems. These advanced derivatives are of significant interest in medicinal chemistry and materials science. The synthesis of such systems often involves multi-step sequences that leverage the unique reactivity of the fluorinated indole core.

One major approach involves the functionalization at the C2-position. For instance, this compound-2-carboxylic acid is a key intermediate for creating complex amide and imide adducts. rsc.org The carboxylic acid can be activated, for example with 1,1'-carbonyldiimidazole (CDI), and subsequently reacted with amines or hydrazines to form the corresponding carboxamides or acetohydrazides. These intermediates can be further elaborated. The acetohydrazide, for example, can be reacted with various isocyanates or isothiocyanates to yield complex derivatives bearing additional ring systems. rsc.org Similarly, the primary carboxamide can be acylated, for instance with 1-adamantanecarbonyl chloride, to produce N-acyl-indole-2-carboxamides (imides), thereby attaching bulky hydrophobic groups to the indole scaffold. rsc.org

Another powerful strategy for constructing fused ring systems is through cycloaddition and ring-expansion reactions. While not demonstrated specifically on this compound itself, related methodologies on substituted indoles are highly indicative of the potential pathways. For example, the reaction of 3-chloroindoles with rhodium carbenes derived from ethyl α-halodiazoacetates leads to a cyclopropanation of the C2-C3 double bond. beilstein-journals.org This strained cyclopropane (B1198618) intermediate can undergo a spontaneous ring expansion to form a 4-chloroquinoline, which upon heating in ethanol (B145695), converts to the corresponding 4-quinolone-3-carboxylic acid ester. beilstein-journals.org This cyclopropanation-ring expansion sequence represents a viable route to synthesize quinolone systems fused to the 4,6-difluorobenzene moiety of the indole.

Diels-Alder reactions of in-situ generated indole arynes (indolynes) also provide access to fused ring systems. The generation of a 6,7-indolyne from a suitably substituted this compound precursor could, for example, react with a diene like 2-t-butylfuran. nih.gov Studies on non-fluorinated 6,7-indolynes have shown that such cycloadditions can proceed with high regioselectivity, leading to annulated products that can be further transformed into complex structures like indolobenzoquinones. nih.gov

The table below summarizes representative transformations for creating complex adducts and fused rings based on fluorinated indole scaffolds.

| Starting Material | Reagents & Conditions | Product Type | Yield | Reference |

| This compound-2-carboxylic acid | 1. CDI; 2. Hydrazine (B178648) hydrate (B1144303) | Acetohydrazide Adduct | N/A | rsc.org |

| This compound-2-carboxamide | 1-Adamantanecarbonyl chloride, Pyridine | Imide Adduct | N/A | rsc.org |

| Substituted 3-Chloroindole | Ethyl α-chlorodiazoacetate, Rh₂(esp)₂, Cs₂CO₃ | Fused Quinolone System | 75% | beilstein-journals.org |

| Substituted 6,7-Dibromoindole | n-BuLi, 2-t-butylfuran | Fused Cycloadduct | N/A | nih.gov |

Note: Yields and specific substrates are based on analogous systems reported in the literature and are predictive for this compound.

Chemo- and Regioselectivity in Multi-Substituted this compound Derivatives

The presence of two electron-withdrawing fluorine atoms at the 4- and 6-positions of the indole ring profoundly influences the chemo- and regioselectivity of its functionalization. These fluorine atoms decrease the electron density of the benzene (B151609) portion of the molecule, making it more resistant to electrophilic substitution compared to non-fluorinated indoles. Consequently, reactions are often directed towards the electron-rich pyrrole (B145914) ring, primarily at the C3, C2, and N1 positions.

Electrophilic Substitution: Classical electrophilic substitution reactions on indoles, such as Vilsmeier-Haack formylation (POCl₃, DMF) or Mannich reactions, are expected to occur with high regioselectivity at the C3 position of this compound. This is a general trait of indole reactivity, driven by the formation of the most stable cationic intermediate (a 3H-indolium ion). This inherent selectivity allows for the reliable introduction of formyl, aminomethyl, and other groups at this position, which can then serve as handles for further derivatization. mdpi.com

Metal-Catalyzed C-H Functionalization: Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer alternative pathways for derivatization with different regiochemical outcomes. The choice of metal catalyst and directing group is crucial for controlling the site of reaction. For instance, rhodium-catalyzed reactions of N-protected indoles with reagents like 2,2-difluorovinyl arenesulfonates can achieve C2-alkylation. sci-hub.se Similarly, cobalt and manganese catalysts have been employed for the C2-alkylation of indoles with maleimides. sci-hub.se

For the this compound system, iridium-catalyzed borylation represents a powerful tool for achieving regioselective C-H functionalization at positions that are otherwise difficult to access. ossila.com While demonstrated on 6-fluoroindole (B127801), the methodology allows for the introduction of boronate ester groups (Bpin) at various positions on the indole scaffold. ossila.com Subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) on these borylated intermediates would enable the introduction of a wide array of substituents. The precise regioselectivity on the this compound substrate would depend on the specific catalyst and ligand system employed, which can overcome the inherent electronic biases of the substrate.

Selectivity in Cycloaddition Reactions: In the formation of fused rings via cycloaddition, regioselectivity is a key consideration. As seen in the Diels-Alder reactions of indolynes, the position of the aryne within the benzene ring dictates the outcome. nih.gov For a hypothetical 4,5-indolyne derived from a this compound precursor, cycloaddition with an unsymmetrical diene would likely result in a mixture of regioisomers. nih.gov In contrast, a 6,7-indolyne intermediate has been shown to exhibit high regioselectivity, favoring the more sterically hindered product. nih.gov This highlights how the point of attachment for the new ring system can be controlled by the initial choice of synthetic strategy and precursors.

The table below outlines the expected regiochemical outcomes for key reactions on the this compound core.

| Reaction Type | Reagents | Expected Primary Position of Functionalization | Rationale | Reference |

| Electrophilic Substitution (Vilsmeier-Haack) | POCl₃, DMF | C3 | Inherent reactivity of the indole nucleus; stabilization of the cationic intermediate. | mdpi.com |

| Metal-Catalyzed Alkylation | Co or Mn catalyst, Maleimide | C2 | Coordination of the metal to the N1-directing group favors ortho C-H activation. | sci-hub.se |

| Metal-Catalyzed Borylation | Iridium catalyst, B₂pin₂ | Multiple positions possible (e.g., C2, C3, C5, C7) | The catalyst/ligand system can overcome inherent substrate bias, enabling versatile functionalization. | ossila.com |

| Cyclopropanation | Rhodium carbene | C2-C3 double bond | High reactivity of the pyrrole double bond towards carbenoid addition. | beilstein-journals.org |

Computational Chemistry and Theoretical Characterization of 4,6 Difluoroindole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and optimizing the geometry of molecular systems like 4,6-difluoroindole. This theoretical framework, which replaces the complex many-electron problem with a simpler one involving a single electron moving in an effective potential, allows for the accurate determination of various physical and chemical properties. The only required inputs are the atomic numbers of the constituent atoms and some initial structural information, making it a first-principles method.

In the context of this compound, DFT calculations are employed to find the most stable atomic arrangement, known as the equilibrium geometry, by locating the minimum on the potential energy surface (PES). lupinepublishers.comntnu.no This process of geometry optimization is crucial as the molecular geometry dictates many of the molecule's properties and its reactivity. lupinepublishers.comntnu.no Different functionals within DFT, such as B3LYP and CAM-B3LYP, can be utilized to predict the electronic structure. The choice of functional and basis set can influence the accuracy of the calculations. For instance, in related fluorinated aromatic systems, methods like ωB97X and BH and HLYP have shown good performance in predicting certain properties. nih.gov

The introduction of fluorine atoms at the 4 and 6 positions of the indole (B1671886) ring significantly influences the electronic distribution and molecular geometry. The high electronegativity of fluorine atoms alters the electron density across the indole system. DFT calculations can quantify these effects, providing insights into bond lengths, bond angles, and dihedral angles. For example, the carbon-fluorine bond length in aromatic systems is typically around 1.36 Å.

Table 1: Representative DFT Functionals and Basis Sets for Indole Derivatives

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry Optimization, Electronic Structure nih.gov |

| CAM-B3LYP | 6-311+G(d) | Excited State Calculations aip.org |

| ωB97X | 6-31+G* | NMR Chemical Shift Prediction nih.gov |

This table provides examples of DFT functionals and basis sets commonly used for calculations on indole derivatives and related molecules. The specific choice depends on the property being investigated.

Investigation of Molecular Orbitals and Frontier Orbital Theory

The electronic behavior and reactivity of this compound can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.orgtaylorandfrancis.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org

The energy and distribution of these frontier orbitals are key determinants of a molecule's chemical reactivity. taylorandfrancis.com DFT calculations are instrumental in determining the energies and visualizing the spatial distribution of the HOMO and LUMO of this compound. The presence of two electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. This lowering of orbital energies can affect the molecule's participation in various chemical reactions.

The interaction between the HOMO of one reactant and the LUMO of another is a central concept in explaining chemical reactions, including pericyclic reactions like cycloadditions. wikipedia.orgimperial.ac.uk The energy gap between the HOMO and LUMO is also an important parameter, providing an indication of the molecule's kinetic stability and electronic excitation properties. A larger HOMO-LUMO gap generally implies higher stability.

Table 2: Conceptual Basis of Frontier Molecular Orbital Theory

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron donor (nucleophile) libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor (electrophile) libretexts.org |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The prediction of ¹⁹F NMR chemical shifts is especially relevant for this compound. Accurate prediction of these shifts can aid in structure elucidation and in understanding the electronic environment of the fluorine atoms. nih.gov

Various electronic structure methods, including Hartree-Fock, DFT, and MP2, have been evaluated for their ability to calculate ¹⁹F chemical shifts in fluorinated amino acids and their analogues, which include fluoroindoles. nih.gov Studies have shown that the choice of computational method, basis set, and solvation model significantly impacts the accuracy of the predicted chemical shifts. nih.gov For instance, methods like BH and HLYP and ωB97X with a 6-31+G* basis set have been identified as performing well for predicting absolute ¹⁹F NMR shifts. nih.gov For relative chemical shift changes, MP2 or M062X calculations with a smaller basis set have been recommended. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate NMR shielding tensors, from which the chemical shifts are derived. nih.gov Recent advancements have also explored the use of machine learning, sometimes combined with lower-level quantum mechanics calculations, to predict NMR chemical shifts with high accuracy. arxiv.orgmdpi.com

Table 3: Performance of Selected Computational Methods for ¹⁹F NMR Chemical Shift Prediction

| Method | Basis Set | Solvation Model | Performance Note |

|---|---|---|---|

| BH and HLYP | 6-31+G* | CPCM | Good for absolute shift prediction nih.gov |

| ωB97X | 6-31+G* | SMD | Good for absolute shift prediction nih.gov |

| MP2 | 6-31+G* | CPCM | Good for relative shift prediction nih.gov |

This table summarizes findings from a study on fluorinated amino acids and analogues, providing guidance on method selection for ¹⁹F NMR predictions. nih.gov

Mechanistic Pathway Elucidation through Transition State Modeling and Energy Profile Analysis

Computational chemistry provides indispensable tools for elucidating reaction mechanisms by modeling transition states and analyzing reaction energy profiles. savemyexams.commcmaster.ca A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants transform into products. savemyexams.comlibretexts.org It represents a first-order saddle point on the potential energy surface. rsc.org

For reactions involving this compound, computational methods can be used to locate the geometry of the transition state(s). mcmaster.ca Once the transition state structure is found, its energy can be calculated, which allows for the determination of the activation energy—the energy barrier that must be overcome for the reaction to proceed. youtube.com The rate-determining step of a multi-step reaction is the one with the highest activation energy. unizin.org

By mapping the energy changes along the reaction coordinate, which represents the progress of the reaction, an energy profile diagram can be constructed. youtube.comslideshare.net This diagram visually depicts the reactants, intermediates, transition states, and products, providing a comprehensive view of the reaction pathway. youtube.com Analysis of the energy profile helps in understanding the kinetics and thermodynamics of the reaction. smu.edu For instance, it can reveal whether a reaction is exothermic or endothermic and identify any reaction intermediates. savemyexams.com

Conformational Analysis and Intramolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For molecules like this compound, even though the core indole ring is largely planar, substituents can introduce conformational flexibility.

Computational methods are used to perform conformational searches to identify the most stable conformers, which correspond to energy minima on the potential energy surface. lupinepublishers.com The relative energies of different conformers determine their populations at a given temperature. researchgate.net

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence the electronic structure and reactivity of a solute molecule like this compound. numberanalytics.com Computational models are essential for understanding and predicting these solvent effects. These models can be broadly categorized into implicit and explicit solvation models. aip.orgnih.gov

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nih.govaip.org This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute's electronic properties and geometry. aip.orgnumberanalytics.com For example, a polar solvent can stabilize charged or polar states, potentially altering reaction rates and equilibria. numberanalytics.com

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. aip.org Methods like quantum mechanics/molecular mechanics (QM/MM) simulations treat the solute with quantum mechanics and the solvent molecules with classical molecular mechanics. numberanalytics.com This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accurately describing reaction mechanisms and spectroscopic properties in solution. nih.gov For instance, the absorption and fluorescence spectra of indole derivatives are known to be sensitive to solvent polarity and hydrogen bonding. aip.org

Analysis of Excited States (e.g., L_a/L_b mixing in fluoroindoles)

The photophysical properties of indole and its derivatives, including this compound, are governed by their electronically excited states. hhu.de The two lowest-lying singlet excited states are conventionally labeled as ¹Lₐ and ¹Lₑ. acs.orgnih.gov The relative ordering and mixing of these states are highly sensitive to the position and nature of substituents on the indole ring. hhu.deacs.org

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) and higher-level ab initio methods like Equation-of-Motion Coupled-Cluster (EOM-CC), are used to calculate the energies and properties of these excited states. frontiersin.orgnih.gov These calculations can predict absorption and fluorescence spectra and provide insights into the nature of the electronic transitions. researchgate.net

For fluoroindoles, the position of the fluorine atom significantly modulates the mixing between the ¹Lₐ and ¹Lₑ states. hhu.deacs.org In 4-fluoroindole (B1304775), the lowest excited singlet state (S₁) is predominantly of ¹Lₑ character. nih.govresearchgate.net However, moving the fluorine to the 6-position, as in 6-fluoroindole (B127801), leads to heavily mixed ¹Lₐ/¹Lₑ states, to the point where this nomenclature begins to break down. hhu.deacs.orgnih.gov This mixing has a dramatic effect on properties such as the orientation of the transition dipole moment (TDM), which influences the intensity of electronic transitions. hhu.deacs.org Understanding these excited-state dynamics is crucial for designing fluorescent probes and other photoactive materials based on the indole scaffold.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-fluoroindole |

| 5-fluoroindole (B109304) |

| 6-fluoroindole |

| Indole |

| Maleic anhydride |

| Cyclopentadiene |

| 2-methylbutane |

| Butane |

| 6-fluoro-2-methyl-1H-indole |

| 4-Fluoro-1-(phenylsulfonyl)-1H-indole |

| Ethyl 6-nitro-1H-indole-3-carboxylate |

| 2-fluorohistidine |

| 6-fluorotryptophan |

| 4-fluorophenylalanine |

| Fluorobenzene |

| p-fluorotoluene |

| 1,3-difluorobenzene |

| 1,2,3-trifluorobenzene |

| 5,7-difluoroindole |

| 5,6,7-trifluoroindole |

| 4,5,6,7-tetrafluoroindole |

| 3-fluoroproline |

| Trifluoroleucine |

| Trifluorovaline |

| Fluorovaline |

| Trifluoromethionine |

| 3-bromo-1,1,1-trifluoroacetone |

| 2,2,2-trifluoroethanethiol |

| N'-benzylidenebenzohydrazide |

| Chloromethane |

| Ozone |

| Acetylene |

| Tetramethylammonium |

| Guanidinium |

Advanced Spectroscopic Characterization Methodologies for 4,6 Difluoroindole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4,6-difluoroindole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Electronic Environment Analysis

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural confirmation of this compound.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms. For this compound, the signals in the aromatic region are of particular interest, with their chemical shifts and splitting patterns revealing the substitution pattern on the indole (B1671886) ring.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of neighboring atoms, including the fluorine substituents.

¹⁹F NMR: As a nucleus with 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is an exceptionally sensitive probe of the local electronic environment. nih.govdiva-portal.org The chemical shifts of the fluorine atoms in this compound are highly responsive to changes in their surroundings, making ¹⁹F NMR a valuable tool for studying intermolecular interactions and conformational changes. nih.govacs.org The significant chemical shift anisotropy (CSA) of the ¹⁹F isotope, however, can lead to line broadening in larger molecules. diva-portal.org Experimental ¹⁹F NMR spectra of fluoroindoles have been acquired in various solvents, including ethanol (B145695), pyridine (B92270), N,N-dimethylformamide (DMF), water, and dimethylsulfoxide (DMSO). nih.gov Studies have shown that the chemical shifts of fluoroindoles are not a linear function of the solvent's dielectric constant. nih.gov For instance, ethanol consistently produces the most shielded ¹⁹F chemical shift, while DMSO results in the most deshielded shift for fluoroindoles. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei. ugm.ac.id

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com This is crucial for tracing out the connectivity of the proton network within the this compound molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly bonded to carbon atoms. This allows for the unambiguous assignment of proton and carbon signals, confirming which hydrogen is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This technique is invaluable for establishing the connectivity between different parts of the molecule, such as linking substituents to the indole core, and for assigning quaternary carbons which are not observed in HSQC spectra. libretexts.org

Table 1: Representative NMR Data for Fluoroindole Derivatives

| Technique | Nucleus | Observation | Reference |

|---|---|---|---|

| ¹⁹F NMR | ¹⁹F | Chemical shifts are sensitive to solvent and local environment. | nih.gov |

| COSY | ¹H-¹H | Establishes proton-proton coupling networks. | youtube.com |

| HSQC | ¹H-¹³C | Correlates directly bonded protons and carbons. | libretexts.org |

| HMBC | ¹H-¹³C | Shows long-range correlations between protons and carbons. | libretexts.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. edinst.com These methods are complementary, with different selection rules governing which vibrations are active in each. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.commt.com The IR spectrum of this compound would be expected to show characteristic bands for N-H stretching, C-H stretching and bending, C-C and C-N stretching within the aromatic rings, and C-F stretching vibrations. The positions and intensities of these bands provide a "fingerprint" for the molecule. mt.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a monochromatic light source is used to irradiate a sample. The scattered light contains photons that have lost (Stokes scattering) or gained (anti-Stokes scattering) energy, corresponding to the vibrational energy levels of the molecule. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.com Raman spectroscopy is particularly sensitive to homo-nuclear bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. mt.com

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound and its derivatives, aiding in structural confirmation and the study of intermolecular interactions. americanpharmaceuticalreview.com

Table 2: Key Vibrational Modes for Indole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| C=C Ring Stretch | 1450-1600 | IR, Raman |

| C-F Stretch | 1000-1400 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption and emission of light in the ultraviolet and visible regions. biocompare.com These techniques provide valuable information about the electronic structure and excited state properties of this compound.

Analysis of Electronic Transitions and Excited State Character

UV-Vis Absorption Spectroscopy: UV-Vis spectroscopy measures the wavelengths of light absorbed by a molecule as it is promoted from its ground electronic state to an excited state. biocompare.com The absorption spectrum of indole and its derivatives is characterized by two low-energy electronic transitions, designated as ¹Lₐ and ¹Lₑ, which arise from π-π* transitions within the aromatic system. hhu.deresearchgate.netacs.orgnih.gov The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the indole ring. In fluoroindoles, the position of the fluorine atom can modulate the mixing of the ¹Lₐ and ¹Lₑ states. hhu.deresearchgate.netacs.orgnih.gov For instance, changing the fluorine position from 5 to 4 or 6 in fluoroindole increases the amount of ¹Lₐ character in the lowest excited singlet state (S₁). hhu.deresearchgate.netacs.orgnih.gov In 4-fluoroindole (B1304775), the S₁ state is still predominantly ¹Lₑ in character, but in 6-fluoroindole (B127801), the states are heavily mixed, making the ¹Lₐ/¹Lₑ nomenclature less applicable. hhu.deresearchgate.netacs.orgnih.gov A study on fluoroindole-3-acetic acids showed that the 4-fluoro derivative exhibits a blue shift in its absorption spectrum compared to the parent compound. nih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. The fluorescence spectrum provides information about the energy of the lowest excited singlet state and its lifetime. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is also a key parameter. For indole derivatives, fluorescence typically occurs from the ¹Lₐ state. A study on fluoroindole-3-acetic acids revealed that the 6-fluoro derivative has a significantly higher fluorescence quantum yield compared to the parent indole-3-acetic acid, while the 4-fluoro derivative does not fluoresce. nih.gov

Table 3: Electronic Transition Properties of Fluoroindoles

| Compound | S₁ State Character | Spectroscopic Observation | Reference |

|---|---|---|---|

| 4-Fluoroindole | Mainly ¹Lₑ | Weak influence of ¹Lₐ state. | hhu.deresearchgate.net |

| 6-Fluoroindole | Heavily mixed ¹Lₐ/¹Lₑ | ¹Lₐ/¹Lₑ nomenclature breaks down. | hhu.deresearchgate.net |

| 4-Fluoroindole-3-acetic acid | N/A | Blue shift in absorption, non-fluorescent. | nih.gov |

| 6-Fluoroindole-3-acetic acid | N/A | High fluorescence quantum yield. | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu It is essential for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. wikipedia.org

Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M⁺˙). The mass of this ion confirms the molecular weight of the compound, which is 153.13 g/mol . thermofisher.com The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. wikipedia.org The pattern of these fragment ions is characteristic of the molecule's structure. msu.edu

The fragmentation of indole derivatives is influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for indoles include the loss of small molecules like HCN. The presence of fluorine atoms in this compound will influence the fragmentation pattern, potentially leading to the loss of HF or fluorine radicals. Analyzing these fragmentation patterns can help confirm the substitution pattern on the indole ring. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to further fragment specific ions, providing more detailed structural information. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number (nominal mass), HRMS can measure m/z values to several decimal places. This precision allows for the calculation of an exact mass, which can be used to deduce or confirm a unique molecular formula.

In the synthesis of this compound derivatives, HRMS is a critical step for characterization. It provides definitive evidence that the target molecule has been formed by comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed structure. For instance, in the development of potential anti-tubercular agents, various amide and imide derivatives are synthesized starting from this compound-2-carboxylic acid. nih.govrsc.org The confirmation of these structures relies on techniques including HRMS, often performed on advanced instruments like a Thermo Scientific Q-Exactive Orbitrap mass spectrometer. nih.gov

The data obtained from HRMS analysis is typically presented as a comparison between the calculated mass for the expected molecular formula (e.g., [M+H]⁺) and the mass found by the instrument. The small difference between these values, usually in parts per million (ppm), validates the elemental composition of the newly synthesized derivative.

| Compound Name | Molecular Formula | Derivative Class | Reference |

|---|---|---|---|

| N-benzyl-4,6-difluoro-1H-indole-2-carboxamide | C₁₆H₁₂F₂N₂O | Amide | nih.gov |

| N-(phenylamino)-4,6-difluoro-1H-indole-2-carboxamide | C₁₅H₁₁F₂N₃O | Amide | nih.gov |

| 4,6-Difluoro-N-(1-adamantylcarbonyl)-1H-indole-2-carboxamide | C₂₀H₁₈F₂N₂O₂ | Imide | rsc.org |

| 4,6-Difluoro-1H-indole-2-carbohydrazide | C₉H₇F₂N₃O | Hydrazide | rsc.org |

X-ray Crystallography for Absolute Structure Determination (if available for specific derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the intensities and positions of these spots, a detailed model of the electron density, and thus the molecular structure, can be generated.

The application of X-ray crystallography provides unequivocal proof of a molecule's structure, revealing exact bond lengths, bond angles, and torsional angles. It also elucidates the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

For the family of this compound compounds, the successful application of this method is contingent upon the ability to grow suitable single crystals of a specific derivative. While the technique is the gold standard for structural elucidation, a review of published scientific literature indicates that crystal structure data for this compound itself or its simple amide and imide derivatives are not widely available. In related research, while derivatives of this compound are synthesized and tested for biological activity, their structural characterization is often confirmed by methods like NMR and HRMS, and their interactions with biological targets are explored computationally through molecular docking studies rather than through co-crystallization. nih.govrsc.org For instance, the crystal structure of a related 6-fluoroindole derivative has been successfully determined, demonstrating the feasibility of this analysis for fluorinated indoles provided that suitable crystals can be obtained. mdpi.com

Should a crystal structure of a this compound derivative be determined, the resulting data would provide invaluable insight into its solid-state conformation and packing, which can influence its physical properties and inform the design of future molecules.

Applications of 4,6 Difluoroindole in Contemporary Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4,6-Difluoroindole and its derivatives are important raw materials and intermediates used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. rsc.orgnih.gov The presence of two fluorine atoms can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug discovery programs.

A significant application of this intermediate is in the development of novel antitubercular agents. Researchers have utilized this compound-2-carboxylic acid as a foundational scaffold for creating potent inhibitors of Mycobacterium tuberculosis (M. tb). nih.gov For example, a series of indole-2-carboxamides were synthesized where the difluoroindole core was identified as a key component for achieving high potency. rsc.orgnih.gov In one study, compound 8g , which features a 4,6-dichloro substitution, was developed from a similar indole (B1671886) core and showed a nearly three-fold increase in activity against the H37Rv M. tb strain compared to its non-halogenated counterpart. nih.gov This highlights the importance of the halogenation pattern on the indole ring for biological activity.

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Starting Material | Synthesized Compound Class | Example | Application/Significance | Reference |

|---|---|---|---|---|

| This compound-2-carboxylic acid | Indole-2-carboxamides | N-benzyl-4,6-difluoro-1H-indole-2-carboxamide (9a ) | Antitumor agent against pediatric brain tumor cells | nih.gov |

| This compound-2-carboxylic acid | Indole-2-carboxamides | N-rimantadine substituted indole-2-carboxamide | Precursor for potent anti-TB compounds | nih.gov |

| This compound-2-carboxylic acid | Hydrazide-hydrazone derivatives | Isoniazid-linked hybrid (18 ) | Investigated as an anti-TB agent | nih.gov |

Contribution to the Development of Novel Synthetic Routes and Reaction Methodologies

The unique reactivity of the this compound scaffold has contributed to the advancement of synthetic methodologies, particularly in the realm of drug discovery. nih.gov One notable approach is the use of fragment-based drug design (FBDD) . nih.govnih.gov FBDD is a powerful strategy that identifies small, low-molecular-weight compounds (fragments) that bind to a biological target, which are then grown or combined to produce a lead compound with high affinity and selectivity. frontiersin.org

The this compound core has been successfully used as a primary fragment in this approach. nih.gov For example, researchers incorporated a benzyl (B1604629) group from a known anti-TB compound into the 4,6-difluoroindoleamide scaffold to create new potent agents. nih.gov This demonstrates how the defined and reliable reactivity of the this compound intermediate facilitates a rational design strategy, contributing to the methodological toolkit of medicinal chemists.

Additionally, synthetic pathways toward complex heterocyclic systems like carbazoles often start from indole precursors. rsc.orgrsc.org Methodologies such as transition-metal-catalyzed C-H functionalization and metal-free cyclizations are employed to transform the indole core into the tricyclic carbazole (B46965) system. rsc.orgchim.it While not always specifying the 4,6-difluoro isomer, these general methods are applicable to substituted indoles, and the electron-withdrawing nature of the fluorine atoms on the this compound can influence reaction rates and regioselectivity, thereby contributing to the development and understanding of these novel synthetic routes. rsc.org

As a Building Block for Diverse Nitrogen Heterocyclic Compounds

Nitrogen heterocycles are a cornerstone of medicinal chemistry, forming the core of numerous antibiotics and other drugs. chemrxiv.org Indoles, in particular, are privileged structures used as building blocks for more complex heterocyclic systems. nih.gov this compound serves as a versatile starting point for a variety of nitrogen-containing compounds beyond simple substitution. nih.gov

One of the most direct applications is the construction of indole-2-carboxamides and related derivatives. rsc.orgnih.gov Starting from this compound-2-carboxylic acid, reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by treatment with ammonia (B1221849) or hydrazine (B178648) yields the corresponding primary amide or hydrazide. rsc.orgfrontiersin.org These intermediates can be further elaborated. For instance, the primary amide can be acylated to form imides , and the hydrazide can be condensed with aldehydes or ketones to form hydrazones , creating a diverse library of new heterocyclic compounds from a single fluorinated building block. rsc.orgnih.gov

Furthermore, the indole skeleton itself can be used to construct fused ring systems. A significant transformation is the indole-to-carbazole synthesis . rsc.orgrsc.orgmetu.edu.tr Various synthetic strategies, including annulation reactions, are employed to build an additional benzene (B151609) ring onto the indole framework, yielding carbazoles. nih.gov These methods often involve the cyclization of substituted indoles. The presence of fluorine atoms, as in this compound, can impact the electronic properties of the substrate, potentially influencing the efficiency and outcome of these cyclization reactions. rsc.org

Table 2: Heterocyclic Systems Derived from the this compound Scaffold

| Starting Scaffold | Reaction Type | Resulting Heterocyclic Class | Significance | Reference |

|---|---|---|---|---|

| This compound-2-carboxylic acid | Amide Coupling | Indole-2-carboxamides | Bioactive agents (anti-TB, antitumor) | nih.gov |

| This compound-2-carboxamide | Acylation | Indole-2-carboximides | Novel compound libraries | rsc.orgnih.gov |

| Indole Core | Annulation / Cyclization | Carbazoles | Core of pharmaceuticals and functional materials | rsc.orgrsc.orgnih.gov |

Utilization in Asymmetric Synthesis and Chiral Catalyst Development

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in modern chemistry, particularly for pharmaceuticals where different enantiomers can have vastly different biological effects. epo.org This is often achieved using chiral catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction. semanticscholar.org

The indole scaffold is a common feature in various chiral ligands and has been the subject of extensive research in asymmetric catalysis. oaepublish.comrsc.orgresearchgate.netsnnu.edu.cn For example, chiral phosphoric acids are frequently used to catalyze enantioselective Friedel-Crafts reactions with indoles to produce chiral indole derivatives. cas.cn Similarly, catalytic processes have been developed for the asymmetric dearomatization of indoles to create complex, enantioenriched polycyclic indoline (B122111) skeletons. chemrxiv.orgrsc.orgacs.org

However, despite the broad interest in asymmetric reactions involving indoles, specific studies detailing the use of this compound as a chiral ligand, a chiral auxiliary, or a key substrate in the development of novel chiral catalysts are not prominently featured in the scientific literature. While fluorinated indoles are used in asymmetric synthesis, for instance in the synthesis of fluoropyrroloindoline derivatives, the focus has often been on other isomers or on the reaction methodology itself rather than the specific contribution of the 4,6-difluoro substitution pattern to catalyst design or stereochemical induction. acs.orgrsc.org Therefore, while the potential exists, the direct application of this compound in the development of chiral catalysts remains an area for future exploration.

Medicinal Chemistry and Biological Research Applications of 4,6 Difluoroindole Derived Scaffolds

Design and Synthesis of Pharmacologically Active 4,6-Difluoroindole Analogues

The synthesis of pharmacologically active analogues of this compound often begins with the core molecule, this compound-2-carboxylic acid. rsc.org This starting material serves as a versatile platform for a variety of chemical modifications.

One common synthetic strategy involves amide coupling reactions. For instance, this compound-2-carboxylic acid can be reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) and subsequently with ammonia (B1221849) or hydrazine (B178648) hydrate (B1144303) to produce the corresponding carboxamide and acetohydrazide, respectively. rsc.org These intermediates can then undergo further reactions. The carboxamide, for example, can be reacted with 1-adamantanecarbonyl chloride to yield an imide derivative. rsc.org Similarly, amide coupling of this compound-2-carboxylic acid with amines like benzylamine (B48309) or piperazine (B1678402) derivatives, often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-Dimethylaminopyridine (B28879) (DMAP), is a widely used method to generate a diverse library of analogues. nih.gov

Fragment-based drug design is another key approach in the development of this compound derivatives. nih.gov This method involves incorporating specific chemical fragments from known bioactive compounds into the this compound scaffold to enhance potency or other desirable properties. nih.gov For example, the benzyl (B1604629) group from a known anti-tuberculosis compound has been successfully incorporated into an indoleamide scaffold. nih.gov

Furthermore, the this compound-2-carboxamide can be converted into imide derivatives by reaction with acyl chlorides, such as 3-fluorobenzoyl chloride or 3-chlorobenzoyl chloride, in the presence of pyridine (B92270). nih.gov These synthetic strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the generation of a wide range of analogues for pharmacological evaluation.

Exploration of this compound as a Privileged Scaffold in Drug Discovery

The this compound core is considered a privileged scaffold in drug discovery due to its ability to serve as a foundation for ligands that can interact with a variety of biological targets with high affinity. The substitution of methyl groups with dihalo groups, such as in this compound, offers increased resistance to metabolic oxidation while maintaining similar lipophilicity, a crucial factor for drug efficacy. rsc.org

The versatility of the this compound scaffold is evident in its application across different therapeutic areas. For instance, it has been a key component in the development of potent anti-tubercular agents. rsc.orgnih.gov Researchers have identified indole-2-carboxamides as a promising class of anti-TB compounds, and the introduction of the 4,6-difluoro substitution pattern has been instrumental in optimizing their activity. rsc.orgnih.gov

Beyond infectious diseases, the this compound scaffold has shown potential in the development of agents targeting the central nervous system (CNS). Its structural features allow for modification to create ligands with specific affinities for serotonin (B10506) receptors, which are implicated in various neurological and psychiatric disorders. nih.govresearchgate.net

The "privileged" nature of this scaffold stems from the strategic placement of the fluorine atoms, which can alter the electronic properties and conformation of the molecule, leading to enhanced binding interactions with target proteins. This makes the this compound a valuable starting point for the design of new drugs with improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies systematically investigate how modifications to the chemical structure affect the biological activity and physicochemical properties of the compounds.

In the context of antimycobacterial agents, SAR studies have revealed several key insights. For instance, substitutions at the 4- and 6-positions of the indole (B1671886) ring are generally optimal for anti-TB activity. nih.gov The nature of the substituent at the 2-carboxamide (B11827560) position also plays a significant role. While N-rimantadine derivatives have shown good potency, they are generally less active than their N-(1-adamantyl) counterparts, despite their higher lipophilicity. nih.gov This suggests that lipophilicity is not the sole determinant of anti-TB activity. rsc.org Furthermore, extending the amide linker in indoleamide analogues has been found to be unfavorable for activity. nih.gov

The introduction of fluorine atoms at the 4- and 6-positions is a key feature that can enhance metabolic stability compared to methyl-substituted analogues, which are more susceptible to oxidation. rsc.org The position of the fluorine atom is also critical. Studies on fluoroindoles have shown that moving the fluorine from the 5-position to the 4-, 6-, or 7-positions can significantly reduce antimycobacterial activity. acs.org

In the realm of CNS-active compounds, SAR studies have focused on achieving selectivity for specific serotonin receptor subtypes. For example, in a series of aplysinopsin derivatives, a 6-fluoro substituent on the indole ring favored interactions with 5-HT2A receptors over 5-HT2C receptors. nih.gov This highlights the importance of the halogenation pattern in dictating receptor selectivity.

Therapeutic Applications and Biological Targets

Antimycobacterial and Antibacterial Agents (e.g., against Mycobacterium tuberculosis)

Derivatives of this compound have emerged as a promising class of antimycobacterial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. rsc.orgnih.gov Several indole-2-carboxamide derivatives incorporating the this compound scaffold have demonstrated potent inhibitory activity against Mtb. nih.gov For example, certain N-rimantadine-4,6-difluoroindole-2-carboxamides have shown minimum inhibitory concentrations (MICs) comparable to or even better than the first-line anti-TB drug ethambutol. nih.gov

The mechanism of action for some of these indole-2-carboxamides is believed to involve the inhibition of the mycobacterial membrane protein MmpL3. nih.gov MmpL3 is a transporter essential for the assembly of the mycobacterial cell wall, making it an attractive target for new anti-TB drugs. nih.gov

The 4,6-difluoro substitution pattern is crucial for this activity, as it provides metabolic stability without compromising the necessary lipophilicity for cell penetration. rsc.org In addition to their activity against drug-sensitive Mtb, some of these compounds have also shown potential against multidrug-resistant strains.

While much of the focus has been on Mycobacterium, the broader antibacterial potential of fluoroindoles has also been explored. For example, some fluorine-containing indole-2,3-dione derivatives have been screened for activity against both Gram-positive (Staphylococcus albus) and Gram-negative (Escherichia coli) bacteria. popline.org

Table 1: Antimycobacterial Activity of Selected this compound Derivatives

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| N-rimantadine-4,6-difluoroindole-2-carboxamide (8h) | M. tuberculosis H37Rv | 0.70 | nih.gov |

| 4,6-dichloroindole counterpart (8g) | M. tuberculosis H37Rv | More potent than 8h | nih.gov |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (2) | M. tuberculosis H37Rv | 0.012 | nih.gov |

| Ethambutol (EMB) | M. tuberculosis H37Rv | 4.89 | nih.gov |

| 4,6-difluoroindoleamide (6) | M. tuberculosis | 0.004 µg/mL | nih.gov |

Neurological and Central Nervous System (CNS) Active Compounds (e.g., serotonin 5-HT2C receptor binding, acetylcholinesterase inhibition, ligands for 5-HT1A and 5-HT2A receptors)

The this compound scaffold has been utilized in the design of ligands for serotonin receptors, which are key targets for the treatment of various CNS disorders. The serotonin 5-HT2C receptor, in particular, is involved in regulating mood, anxiety, and appetite. farmaciajournal.com 5,6-Difluoroindole (B67218), a related compound, has been studied as an analog of serotonin that binds to the 5-HT2C receptor. biosynth.com

Furthermore, derivatives of 6-fluoroindole (B127801) have been investigated as selective ligands for both 5-HT1A and 5-HT2A receptors. nih.govnih.gov The pattern of halogenation on the indole ring is a critical determinant of receptor selectivity. For instance, a 6-fluoro substituent tends to favor binding to the 5-HT2A receptor over the 5-HT2C receptor. nih.gov The development of receptor-subtype-selective ligands is a major goal in CNS drug discovery to minimize off-target side effects.